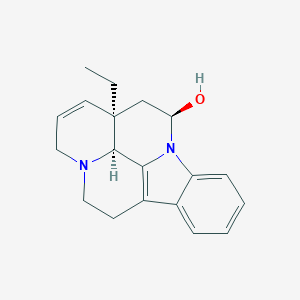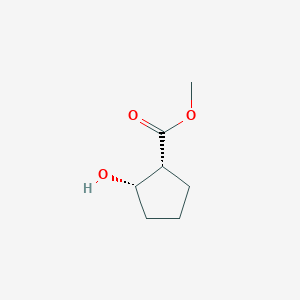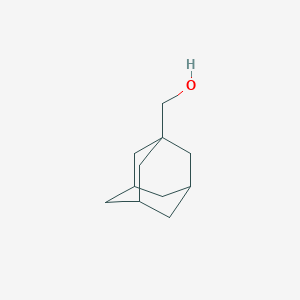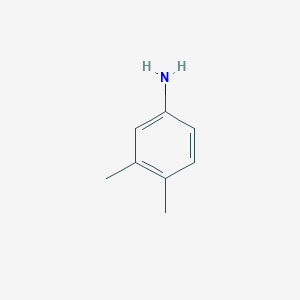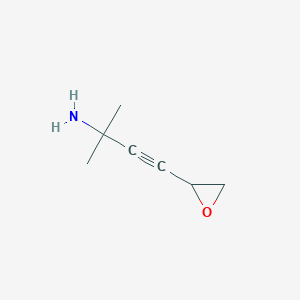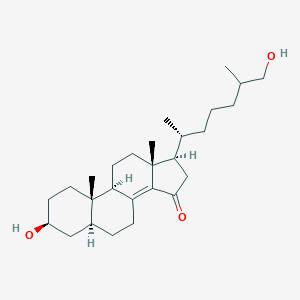![molecular formula C20H29N3O2S B050871 N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide CAS No. 120164-98-9](/img/structure/B50871.png)
N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide, also known as C16, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.
Mécanisme D'action
N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide also activates the AMPK signaling pathway, which is involved in the regulation of energy metabolism and autophagy. Additionally, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been shown to modulate the activity of several enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.
Effets Biochimiques Et Physiologiques
N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has also been shown to induce cell death in cancer cells and to protect neurons from oxidative stress. Additionally, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide is its high purity and stability, which makes it suitable for use in a wide range of laboratory experiments. However, one limitation is that its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide. One area of research is the development of more efficient synthesis methods to increase yield and reduce cost. Another area of research is the investigation of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide in combination with other compounds for potential synergistic effects. Furthermore, the potential use of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide as a therapeutic agent in the treatment of various diseases warrants further investigation. Finally, the elucidation of the molecular mechanisms underlying the effects of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide will provide valuable insights into its therapeutic potential.
Conclusion:
In conclusion, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide is a synthetic compound that has shown promising therapeutic potential in scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide involves the reaction of 6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-amine with cyclohexylcarbonyl chloride and 4-aminobutanoic acid. The resulting product is purified through column chromatography to obtain pure N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide has been studied for its ability to regulate autophagy, a cellular process that plays a key role in maintaining cellular homeostasis.
Propriétés
Numéro CAS |
120164-98-9 |
|---|---|
Nom du produit |
N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide |
Formule moléculaire |
C20H29N3O2S |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide |
InChI |
InChI=1S/C20H29N3O2S/c1-12-13(2)18(25)14(3)19-17(12)23-20(26-19)21-11-7-10-16(24)22-15-8-5-4-6-9-15/h15,25H,4-11H2,1-3H3,(H,21,23)(H,22,24) |
Clé InChI |
ZXWISTANTJYLJO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)NC3CCCCC3)C)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NCCCC(=O)NC3CCCCC3)C)O)C |
Synonymes |
Butanamide, N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



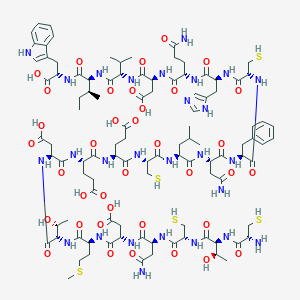
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)
